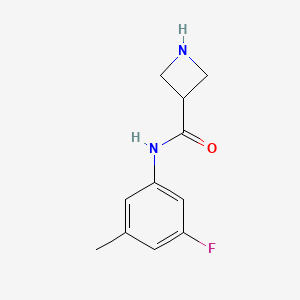
Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H12F3NO · HCl and a molecular weight of 267.68 g/mol . It is a solid compound that is used in various scientific research applications. The compound is known for its unique structure, which includes a cyclopropyl group and a trifluoromethoxyphenyl group.
準備方法
The synthesis of Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 4-(trifluoromethoxy)benzaldehyde under specific reaction conditions to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and hydrochloride salt formation, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine form of the compound.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Cyclopropyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
- Cyclopropyl(4-fluorophenyl)methanamine hydrochloride
- Cyclopropyl(3,4-dimethoxyphenyl)methanamine hydrochloride
- Cyclopropyl(3-chlorophenyl)methanamine hydrochloride
These compounds share similar structural features but differ in the substituents on the phenyl ring
特性
分子式 |
C11H13ClF3NO |
|---|---|
分子量 |
267.67 g/mol |
IUPAC名 |
cyclopropyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10(15)7-1-2-7;/h3-7,10H,1-2,15H2;1H |
InChIキー |
SMWQRVTZYHTYMI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=CC=C(C=C2)OC(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
![2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide](/img/structure/B12071433.png)

![3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-](/img/structure/B12071441.png)

![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B12071449.png)




![[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)
